molecular formula C14H13IO2 B14256335 Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- CAS No. 185613-47-2

Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-

Cat. No.: B14256335
CAS No.: 185613-47-2
M. Wt: 340.16 g/mol
InChI Key: RWQVOXRNWCBXTD-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-: is an organic compound with the molecular formula C14H13IO2 . It is a derivative of benzene, where an iodine atom is attached to the benzene ring along with a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- typically involves the iodination of a benzene derivative followed by the introduction of the methoxyphenoxy group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring using iodine and an oxidizing agent like nitric acid. The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative and a halomethyl benzene compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding benzene derivative without the iodine substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Products with different nucleophiles replacing the iodine atom.

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: The corresponding benzene derivative without the iodine substituent.

Scientific Research Applications

Chemistry: Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxyphenoxy group can engage in hydrogen bonding and π-π interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

  • Benzene, 1-iodo-2-methyl-
  • Benzene, 1-iodo-3-methyl-
  • Benzene, 1-iodo-2-[(3-methoxyphenyl)methoxy]-

Comparison: Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- is unique due to the presence of both an iodine atom and a methoxyphenoxy group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the methoxyphenoxy group can enhance solubility and influence the compound’s electronic properties, making it more versatile in various applications .

Properties

CAS No.

185613-47-2

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

1-iodo-2-[(3-methoxyphenoxy)methyl]benzene

InChI

InChI=1S/C14H13IO2/c1-16-12-6-4-7-13(9-12)17-10-11-5-2-3-8-14(11)15/h2-9H,10H2,1H3

InChI Key

RWQVOXRNWCBXTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=CC=C2I

Origin of Product

United States

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